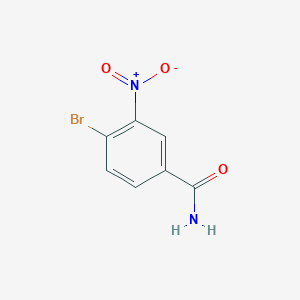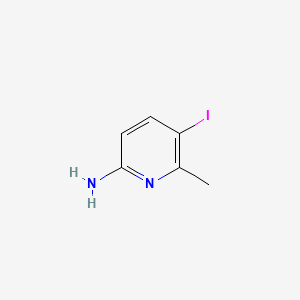
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde is an organic compound with the molecular formula C12H14FNO It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom, a methyl group, and a pyrrolidinyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., a Lewis acid like aluminum chloride).
Procedure: The 5-fluoro-2-methylbenzaldehyde is reacted with pyrrolidine in the presence of the catalyst. The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a certain period (e.g., several hours) until the desired product is formed.
Purification: The crude product is then purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as recrystallization or distillation may be employed.
化学反応の分析
Types of Reactions
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzoic acid.
Reduction: 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: It can interact with cellular receptors, affecting signal transduction processes.
Altering Gene Expression: It can influence the expression of specific genes, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzoic acid
- 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzyl alcohol
- 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Fluoro-4-(N-morpholino)benzaldehyde
Uniqueness
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde is unique due to the presence of both a fluorine atom and a pyrrolidinyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
5-fluoro-2-methyl-4-pyrrolidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9-6-12(14-4-2-3-5-14)11(13)7-10(9)8-15/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZONLCMWVRBJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359590 |
Source


|
| Record name | 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712317-60-7 |
Source


|
| Record name | 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
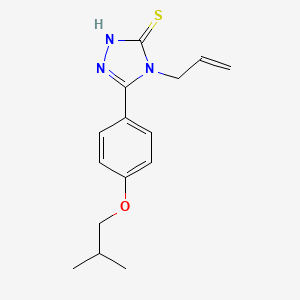
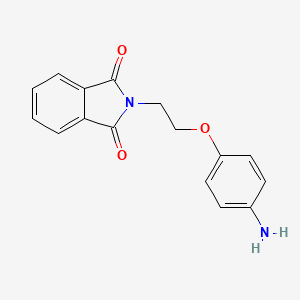

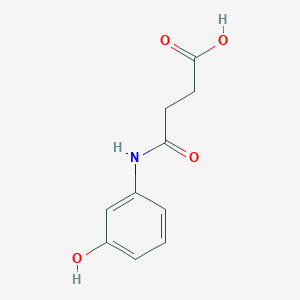
![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)
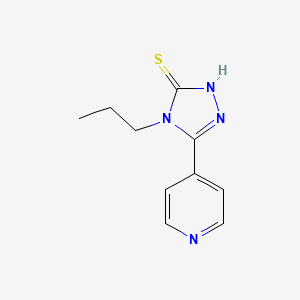
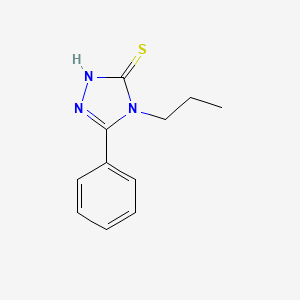
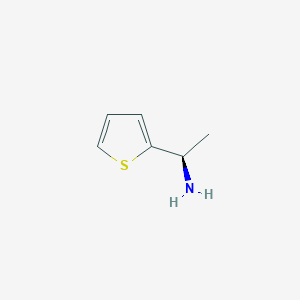
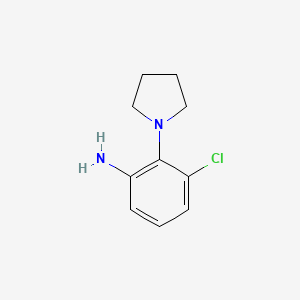
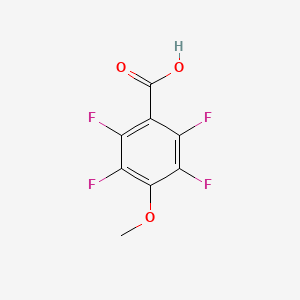
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)
